2-(Dodecylsulfanyl)-3,4-dihydroquinazolin-4-one
Overview
Description
2-(Dodecylsulfanyl)-3,4-dihydroquinazolin-4-one is a synthetic compound that belongs to the quinazolinone family. Quinazolinones are nitrogen-containing heterocyclic compounds known for their diverse biological activities and therapeutic potential.
Mechanism of Action
Target of Action
Quinazolinone derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial and cytotoxic effects . They are known to interact with various cellular targets, such as tubulin , which plays a central role in mitosis .
Mode of Action
Quinazolinone derivatives have been reported to inhibit biofilm formation in pseudomonas aeruginosa . They decrease cell surface hydrophobicity, compromising bacterial cells adhesion, and curtail the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .
Biochemical Pathways
Quinazolinone derivatives have been reported to inhibit the quorum sensing system in pseudomonas aeruginosa , which is a communication system that bacteria use to coordinate group behaviors.
Result of Action
Quinazolinone derivatives have been reported to exhibit broad-spectrum cytotoxic activities against various human cancer cell lines .
Biochemical Analysis
Biochemical Properties
2-dodecylsulfanyl-3H-quinazolin-4-one plays a significant role in biochemical reactions, particularly as an inhibitor of multiple protein kinases. It interacts with enzymes such as VEGFR2, EGFR, HER2, and CDK2, exhibiting comparable activities in nanomolar ranges against these kinases . These interactions are crucial as they can modulate various signaling pathways involved in cell proliferation, survival, and apoptosis.
Cellular Effects
The effects of 2-dodecylsulfanyl-3H-quinazolin-4-one on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cell lines, including HepG2, MCF-7, MDA-231, and HeLa . This compound influences cell function by inhibiting key signaling pathways, leading to reduced cell proliferation and increased cell death. Additionally, it affects gene expression and cellular metabolism, further contributing to its anticancer properties.
Molecular Mechanism
At the molecular level, 2-dodecylsulfanyl-3H-quinazolin-4-one exerts its effects through binding interactions with biomolecules. It acts as a multi-kinase inhibitor, targeting VEGFR2, EGFR, HER2, and CDK2 . By inhibiting these kinases, the compound disrupts signaling pathways that are essential for cancer cell survival and proliferation. This inhibition leads to changes in gene expression, promoting apoptosis and reducing cell viability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-dodecylsulfanyl-3H-quinazolin-4-one have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its inhibitory activity against protein kinases . Long-term studies have shown that it can induce sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 2-dodecylsulfanyl-3H-quinazolin-4-one vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-dodecylsulfanyl-3H-quinazolin-4-one is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety .
Transport and Distribution
Within cells and tissues, 2-dodecylsulfanyl-3H-quinazolin-4-one is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation, which are critical for its therapeutic effects.
Subcellular Localization
The subcellular localization of 2-dodecylsulfanyl-3H-quinazolin-4-one plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its ability to inhibit protein kinases and induce apoptosis in cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecylsulfanyl)-3,4-dihydroquinazolin-4-one typically involves the reaction of 2-aminobenzamide with dodecyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like ethanol. The mixture is stirred at room temperature, leading to the formation of the desired quinazolinone derivative .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Dodecylsulfanyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone ring can be reduced under specific conditions.
Substitution: The dodecylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles, such as amines or thiols, can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazolinone derivatives.
Substitution: Functionalized quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as a multi-kinase inhibitor, targeting kinases like VEGFR2, EGFR, and HER2.
Medicine: Explored for its anti-cancer properties, showing cytotoxicity against various cancer cell lines while exhibiting lower toxicity in normal cells.
Comparison with Similar Compounds
Similar Compounds
2-sulfanylquinazolin-4-one: Shares the quinazolinone core structure but lacks the dodecylsulfanyl group.
3-phenylquinazoline-2,4-dithione: Contains a similar quinazolinone structure with different substituents.
2-alkoxy-3H-quinazolin-4-ones: Variants with alkoxy groups instead of the dodecylsulfanyl group
Uniqueness
2-(Dodecylsulfanyl)-3,4-dihydroquinazolin-4-one stands out due to its unique dodecylsulfanyl group, which enhances its lipophilicity and potentially improves its bioavailability. This structural feature may contribute to its distinct biological activities and therapeutic potential compared to other quinazolinone derivatives .
Properties
IUPAC Name |
2-dodecylsulfanyl-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2OS/c1-2-3-4-5-6-7-8-9-10-13-16-24-20-21-18-15-12-11-14-17(18)19(23)22-20/h11-12,14-15H,2-10,13,16H2,1H3,(H,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXYAAWTHSXLEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC1=NC2=CC=CC=C2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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